molecular formula C17H16ClN5O2S B2908292 2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone CAS No. 893917-04-9

2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone

Cat. No. B2908292
CAS RN: 893917-04-9
M. Wt: 389.86
InChI Key: CFHPIDSDJFBMFA-UHFFFAOYSA-N
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Description

The compound “2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of this compound involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Further details about the molecular structure are not available in the sources.


Chemical Reactions Analysis

The compound has been synthesized as a novel CDK2 targeting compound . The exact chemical reactions involved in its synthesis are not detailed in the available sources.

Scientific Research Applications

Cancer Therapy: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy as it can halt the proliferation of tumor cells. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine, such as the compound , exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

Apoptosis Induction

Apart from inhibiting cell proliferation, this compound has also been associated with the induction of apoptosis in cancer cells. Apoptosis, or programmed cell death, is a mechanism that can be exploited to selectively target and eliminate cancer cells. The compound has demonstrated the ability to alter cell cycle progression and induce apoptosis within HCT cells, which could be beneficial in the treatment of colon cancer .

Antitumor Activity

The compound has shown potent dual activity against cancer cell lines and CDK2, making it a candidate for further antitumor investigations. Its ability to inhibit the growth of tumor cells suggests that it could be developed into a therapeutic agent for treating various forms of cancer .

Molecular Docking and Simulation

In silico studies, including molecular docking simulations, have confirmed that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids like Leu83. This suggests that the compound could be optimized for better interaction with the target protein, enhancing its inhibitory effect .

Drug-Likeness and ADMET Prediction

The compound’s pharmacokinetic properties have been evaluated using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and drug-likeness studies. These studies help in predicting the structure requirements for observed antitumor activity and assessing the potential of the compound as a drug candidate .

Antibacterial Activity

Beyond oncology, the compound has also been explored for its antibacterial properties. Pyrazolo[3,4-d]pyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This indicates that the compound could be further studied for its use as an antibacterial agent .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell growth and proliferation . The compound also induces apoptosis within HCT cells , leading to cell death.

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound shows significant cytotoxic activities against various cell lines . Most notably, it has been found to be highly effective against MCF-7 and HCT-116 with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . The compound also induces apoptosis within HCT cells .

Future Directions

The compound has shown promising results as a CDK2 inhibitor, suggesting potential for cancer treatment . Future research could focus on further investigations of its efficacy and safety, as well as potential applications in other diseases.

properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c18-12-2-1-3-13(8-12)23-16-14(9-21-23)17(20-11-19-16)26-10-15(24)22-4-6-25-7-5-22/h1-3,8-9,11H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHPIDSDJFBMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone

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